

Spectroscopic and Structural Elucidation of 2-(Dimethoxymethyl)-1,6-naphthyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Dimethoxymethyl)-1,6-naphthyridine

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Disclaimer: Experimental spectroscopic data for **2-(Dimethoxymethyl)-1,6-naphthyridine** is not readily available in published literature. This guide provides predicted spectroscopic data based on established principles of chemical structure and spectroscopy, alongside generalized experimental protocols for its synthesis and characterization.

Compound Overview

2-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic organic compound. The 1,6-naphthyridine core is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities. The dimethoxymethyl group at the 2-position serves as a protected aldehyde, which can be a valuable synthetic handle for further molecular elaboration.

Chemical Structure:

Molecular Information:

Property	Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂ [1]
Molecular Weight	204.23 g/mol [1]
CAS Number	386715-36-2 [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Dimethoxymethyl)-1,6-naphthyridine**. These predictions are based on analogous structures and standard spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.20	s	1H	H-5
~8.70	d	1H	H-7
~8.25	d	1H	H-3
~7.80	d	1H	H-8
~7.60	d	1H	H-4
~5.60	s	1H	CH(OCH ₃) ₂
~3.45	s	6H	(OCH ₃) ₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~160.0	C-2
~155.0	C-7
~142.0	C-8a
~138.0	C-5
~136.0	C-4
~122.0	C-4a
~121.0	C-3
~118.0	C-8
~103.0	CH(OCH ₃) ₂
~54.0	OCH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Bond	Functional Group
3100-3000	C-H	Aromatic
2950-2850	C-H	Aliphatic (acetal)
1600-1450	C=N, C=C	Naphthyridine ring stretch
1200-1000	C-O	Acetal stretch

Predicted Mass Spectrometry (MS) Data

m/z	Ion
204.09	[M] ⁺ (Molecular Ion)
173.07	[M - OCH ₃] ⁺
145.06	[M - CH(OCH ₃) ₂] ⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **2-(Dimethoxymethyl)-1,6-naphthyridine**.

Synthesis: A General Approach

A plausible synthetic route involves the reaction of 2-chloro-1,6-naphthyridine with sodium methoxide to form the dimethoxy acetal.

Reaction Scheme: 2-Chloro-1,6-naphthyridine + NaOCH₃ (excess) in Methanol -> **2-(Dimethoxymethyl)-1,6-naphthyridine**

Procedure:

- To a solution of 2-chloro-1,6-naphthyridine in anhydrous methanol, add an excess of sodium methoxide.
- Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Instrument: 500 MHz NMR Spectrometer

- ^1H NMR: Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire proton-decoupled spectra with a spectral width of 0-200 ppm and a sufficient number of scans for adequate signal averaging.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a small amount of the solid purified compound directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

- Instrument: FTIR spectrometer with a Universal ATR accessory.
- Procedure:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

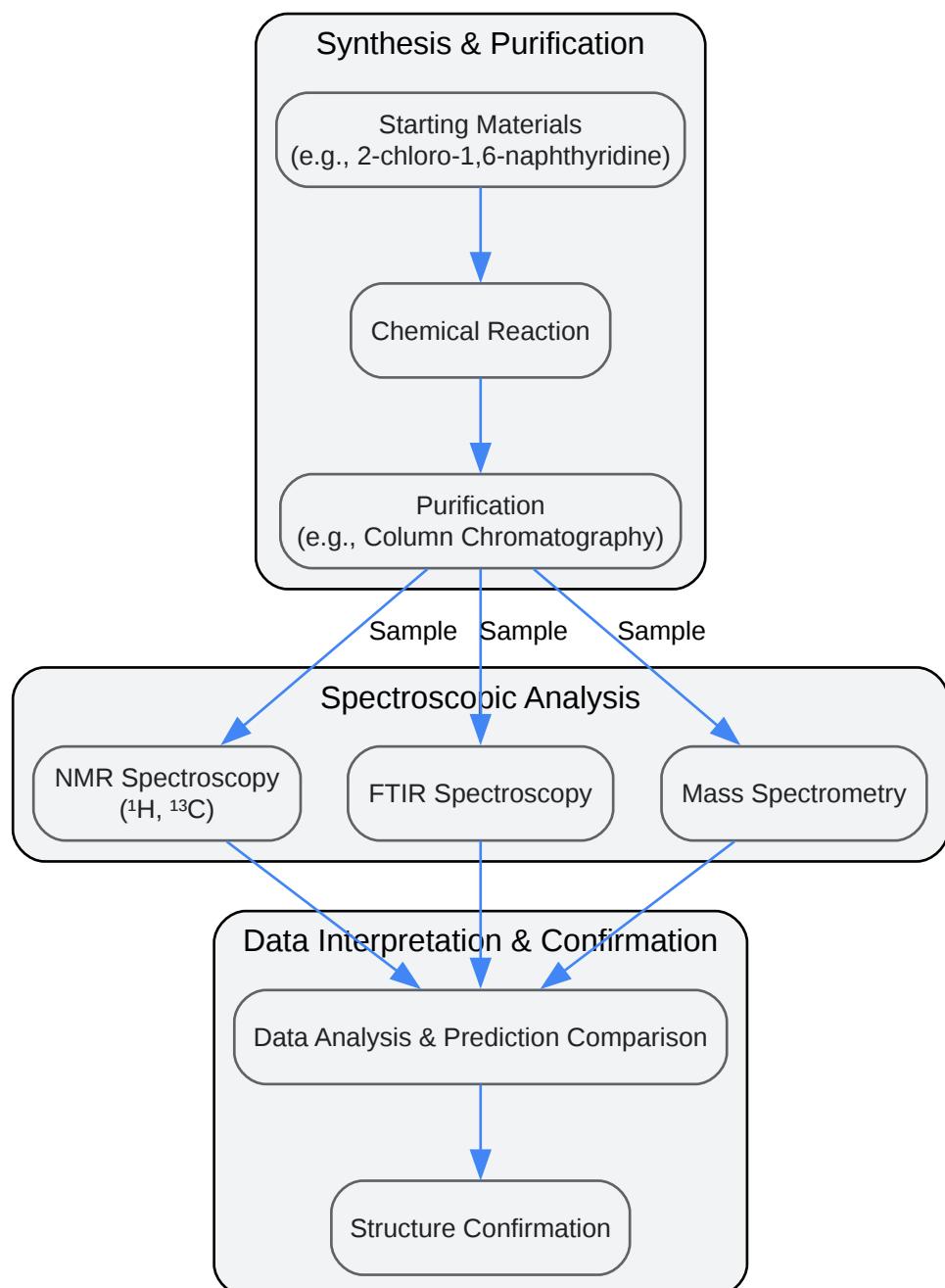
Data Acquisition:

- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable starting point.
- Procedure:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
 - For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **2-(Dimethoxymethyl)-1,6-naphthyridine**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
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